molecular formula C13H17ClN2O3S2 B4779996 {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOBUTYL)METHANONE

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOBUTYL)METHANONE

Cat. No.: B4779996
M. Wt: 348.9 g/mol
InChI Key: GLJXRDYMTWSSFA-UHFFFAOYSA-N
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Description

{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}(cyclobutyl)methanone is a complex organic compound with a molecular formula of C₁₃H₁₇ClN₂O₃S₂ It features a piperazine ring substituted with a sulfonyl group attached to a chlorothiophene moiety and a cyclobutyl group attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}(cyclobutyl)methanone typically involves multiple steps:

    Formation of the Chlorothiophene Sulfonyl Intermediate: This step involves the sulfonylation of 5-chlorothiophene using chlorosulfonic acid under controlled conditions to yield 5-chloro-2-thienylsulfonyl chloride.

    Piperazine Derivative Formation: The piperazine ring is then reacted with the sulfonyl chloride intermediate in the presence of a base such as triethylamine to form the piperazine derivative.

    Cyclobutyl Methanone Attachment: Finally, the cyclobutyl group is introduced through a nucleophilic substitution reaction with cyclobutyl methanone under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify optimal catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}(cyclobutyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of {4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}(cyclobutyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}(cyclopropyl)methanone
  • {4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}(cyclopentyl)methanone

Uniqueness

{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}(cyclobutyl)methanone is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl and cyclopentyl analogs. These differences can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S2/c14-11-4-5-12(20-11)21(18,19)16-8-6-15(7-9-16)13(17)10-2-1-3-10/h4-5,10H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJXRDYMTWSSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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